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Compound of Interest

Compound Name: 1-Tetradecanol

Cat. No.: B10858320 Get Quote

This technical guide provides an in-depth analysis of 1-Tetradecanol using Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is

designed for researchers, scientists, and professionals in drug development who utilize these

analytical techniques for the structural elucidation and characterization of organic compounds.

Spectroscopic Data Summary
The following tables summarize the quantitative spectral data for 1-Tetradecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 1-Tetradecanol is characterized by distinct signals corresponding to

the terminal methyl group, the long methylene chain, the methylene group adjacent to the

hydroxyl group, and the hydroxyl proton itself.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.64 Triplet 2H -CH₂-OH

~1.57 Quintet 2H -CH₂-CH₂-OH

~1.26 Broad Singlet 22H -(CH₂)₁₁-

~0.88 Triplet 3H -CH₃

Data sourced from publicly available spectral databases. Solvent: CDCl₃.[1][2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of 1-Tetradecanol. Due to

the symmetry of the long alkyl chain, many of the central methylene carbons have very similar

chemical shifts.

Chemical Shift (δ) ppm Assignment

~63.1 -CH₂-OH

~32.8 -CH₂-CH₂-OH

~31.9 -(CH₂)n-

~29.7 -(CH₂)n-

~29.6 -(CH₂)n-

~29.4 -(CH₂)n-

~25.7 -CH₂-CH₂-CH₂-OH

~22.7 -CH₂-CH₃

~14.1 -CH₃

Data sourced from publicly available spectral databases. Solvent: CDCl₃.[2]
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Infrared (IR) Spectroscopy
The IR spectrum of 1-Tetradecanol is dominated by absorptions characteristic of its alcohol

functional group and long hydrocarbon chain.

Wavenumber (cm⁻¹) Vibration Intensity

~3330
O-H stretch (hydrogen-

bonded)
Strong, Broad

~2920 C-H stretch (asymmetric, CH₂) Strong

~2850 C-H stretch (symmetric, CH₂) Strong

~1465 C-H bend (scissoring) Medium

~1060 C-O stretch Strong

Data sourced from the NIST Chemistry WebBook and other spectral databases.[3][4]

Mass Spectrometry (MS)
The mass spectrum of 1-Tetradecanol, typically acquired via electron ionization (EI), shows

the molecular ion and characteristic fragmentation patterns for a long-chain primary alcohol.

The molecular weight of 1-Tetradecanol is 214.39 g/mol .[5][6]

m/z Proposed Fragment Notes

214 [C₁₄H₃₀O]⁺
Molecular Ion (M⁺), may be

weak or absent

196 [M - H₂O]⁺ Loss of water (dehydration)

31 [CH₂OH]⁺

Alpha-cleavage, often a

prominent peak for primary

alcohols

45, 59, 73... [CnH₂n+₁O]⁺
Series of fragments from

cleavage along the alkyl chain
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Fragmentation patterns are based on typical behavior for long-chain alcohols.[7][8]

Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and

accurate interpretation.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 1-Tetradecanol in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 300-600 MHz.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on concentration.

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 75-150 MHz.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.
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Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.[10]

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID),

followed by phase and baseline correction. Integrate the signals for ¹H NMR.

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid 1-Tetradecanol directly onto the ATR crystal (e.g., diamond

or germanium).

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of 1-Tetradecanol with ~100 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty instrument (or with the clean ATR crystal).

Place the sample in the instrument's sample compartment.

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

The final spectrum is reported in terms of transmittance or absorbance.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of 1-Tetradecanol into the mass

spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatography

(GC) system for GC-MS analysis. The sample is vaporized in the ion source.
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Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70

eV). This process ejects an electron from the molecule, forming a positively charged

molecular ion (M⁺).[11]

Fragmentation: The high internal energy of the molecular ion causes it to break apart into

smaller, charged fragments and neutral radicals.

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated

into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them

based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z, generating the mass spectrum.

Visualizations of Spectral Analysis Workflows and
Principles
The following diagrams, created using the DOT language, illustrate key concepts in the spectral

analysis of 1-Tetradecanol.
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Caption: General workflow for the spectral analysis of 1-Tetradecanol.
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Caption: Key fragmentation pathways of 1-Tetradecanol in Mass Spectrometry.
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Caption: Relationship between functional groups and key IR absorptions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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